Cas no 2137079-03-7 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid)

(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid is a chiral Fmoc-protected amino acid derivative featuring a 4-methylimidazole side chain. This compound is primarily utilized in peptide synthesis, where its Fmoc group enables selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The 4-methylimidazole moiety introduces unique structural and functional properties, making it valuable for designing peptides with enhanced binding or catalytic activity. Its high purity and stereochemical integrity ensure reliable incorporation into target sequences. The carboxylic acid functionality allows for further conjugation or coupling reactions. This derivative is particularly useful in medicinal chemistry and biochemical research for exploring imidazole-containing peptide motifs.
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid structure
2137079-03-7 structure
Product name:(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
CAS No:2137079-03-7
MF:C22H21N3O4
MW:391.419845342636
CID:5837450
PubChem ID:165511860

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
    • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
    • 2137079-03-7
    • EN300-1164541
    • Inchi: 1S/C22H21N3O4/c1-13-11-23-21(24-13)19(10-20(26)27)25-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18-19H,10,12H2,1H3,(H,23,24)(H,25,28)(H,26,27)/t19-/m1/s1
    • InChI Key: OWVGMFBVMUKLAH-LJQANCHMSA-N
    • SMILES: O(C(N[C@H](CC(=O)O)C1=NC=C(C)N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 391.15320616g/mol
  • Monoisotopic Mass: 391.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 2.7

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1164541-0.25g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
2137079-03-7
0.25g
$3099.0 2023-06-08
Enamine
EN300-1164541-0.5g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
2137079-03-7
0.5g
$3233.0 2023-06-08
Enamine
EN300-1164541-10000mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
2137079-03-7
10000mg
$14487.0 2023-10-03
Enamine
EN300-1164541-1.0g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
2137079-03-7
1g
$3368.0 2023-06-08
Enamine
EN300-1164541-2.5g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
2137079-03-7
2.5g
$6602.0 2023-06-08
Enamine
EN300-1164541-250mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
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250mg
$3099.0 2023-10-03
Enamine
EN300-1164541-500mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
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500mg
$3233.0 2023-10-03
Enamine
EN300-1164541-0.1g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
2137079-03-7
0.1g
$2963.0 2023-06-08
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(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
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Enamine
EN300-1164541-100mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid
2137079-03-7
100mg
$2963.0 2023-10-03

Additional information on (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid

Comprehensive Overview of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid (CAS No. 2137079-03-7)

The compound (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid, identified by its CAS number 2137079-03-7, is a specialized Fmoc-protected amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a 4-methyl-1H-imidazole side chain, makes it a valuable building block for designing bioactive peptides and small molecule inhibitors. This article delves into its properties, synthesis, and relevance in modern drug discovery, addressing trending topics like AI-driven molecular design and green chemistry.

In recent years, the demand for custom amino acid derivatives like (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid has surged due to advancements in peptide-based therapeutics. Researchers frequently search for "Fmoc-amino acid applications" or "imidazole derivatives in drug design", highlighting its role in targeting protein-protein interactions and enzyme modulation. The compound’s chiral center (3R configuration) ensures stereochemical precision, critical for pharmacological activity.

The synthesis of CAS 2137079-03-7 involves solid-phase peptide synthesis (SPPS) techniques, leveraging the Fmoc group for temporary protection. This aligns with the growing interest in automated peptide synthesizers and high-throughput screening. Notably, its 4-methylimidazole moiety contributes to metal-binding affinity, a feature explored in catalytic antibody research and bioconjugation strategies.

From an SEO perspective, queries such as "buy Fmoc-protected amino acids" or "CAS 2137079-03-7 supplier" reflect commercial interest. The compound’s stability under mild acidic conditions and compatibility with click chemistry further enhance its utility in bioconjugation and probe development. Its logP and solubility profiles are frequently analyzed for ADME optimization in preclinical studies.

Emerging trends like fragment-based drug discovery (FBDD) and computational chemistry have amplified the relevance of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid. Molecular docking studies often utilize its imidazole ring for hydrogen bonding interactions, addressing popular search terms like "imidazole in kinase inhibitors". Additionally, its carboxylic acid group enables facile derivatization, supporting structure-activity relationship (SAR) studies.

In conclusion, CAS 2137079-03-7 exemplifies the intersection of traditional organic chemistry and cutting-edge biotech. Its versatility in peptide engineering and alignment with sustainable synthesis practices positions it as a cornerstone in modern pharmaceutical R&D. For researchers exploring "non-natural amino acids" or "Fmoc deprotection methods", this compound offers a robust toolkit for innovation.

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